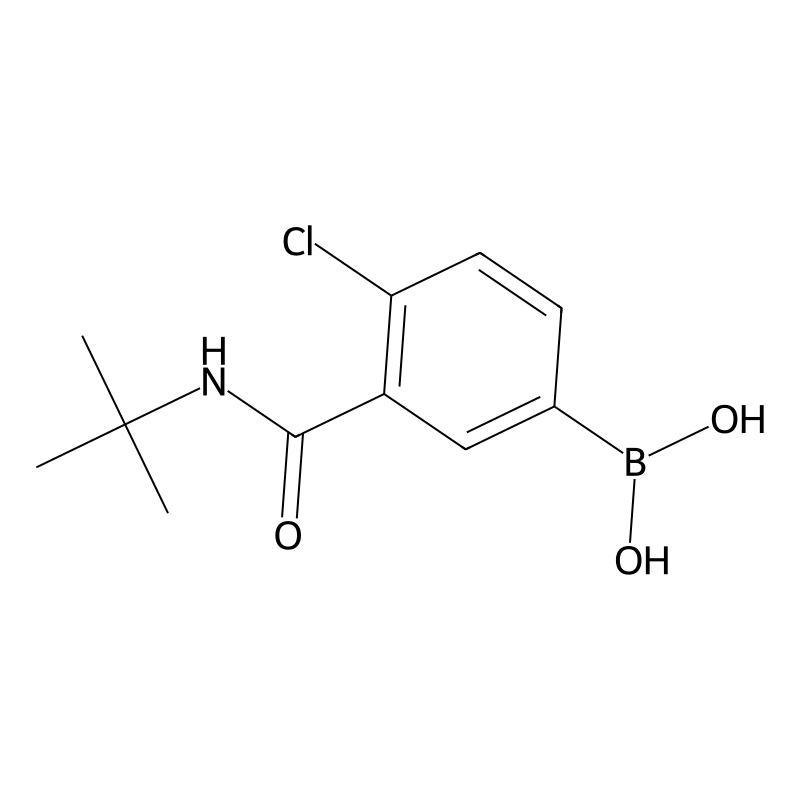

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis via Suzuki-Miyaura Coupling

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a valuable building block in organic synthesis due to its ability to participate in Suzuki-Miyaura coupling reactions []. This powerful method allows researchers to create carbon-carbon bonds between the boronic acid and a complementary aryl or vinyl halide. The reaction is catalyzed by palladium complexes, enabling the formation of complex organic molecules with precise control over the structure [].

Here are some examples of how (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid can be used in Suzuki-Miyaura coupling:

- Synthesis of pharmaceuticals containing a chlorophenyl and a tert-butylcarbamoyl group [].

- Development of novel materials with specific electronic and functional properties by incorporating the chlorophenyl and tert-butylcarbamoyl moieties [].

- Construction of molecular probes for biological studies by attaching the boronic acid to a biocompatible scaffold [].

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl carbamoyl group and a chlorine atom. Its molecular formula is , and it has a molecular weight of approximately 255.51 g/mol . This compound has gained significant interest in organic chemistry due to its unique structure, which allows it to serve as an important intermediate in various

- Oxidation: The boronic acid group can be oxidized to form boronic esters or borates. Common oxidizing agents used include hydrogen peroxide and sodium perborate.

- Reduction: The compound can undergo reduction reactions to yield the corresponding boronate, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions involving nucleophiles like amines, thiols, and alkoxides .

The versatility of this compound in

The biological activity of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is notable for its potential use in drug development and enzyme inhibition studies. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for targeting specific enzymes. This interaction is particularly relevant in the context of developing boron-containing pharmaceuticals that exploit these unique bonding characteristics .

The synthesis of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid typically involves the reaction between 3-amino-4-chlorophenylboronic acid and tert-butyl isocyanate. This reaction is conducted under controlled conditions to ensure selective formation of the desired product. The general reaction can be represented as follows:

In industrial settings, flow microreactor systems are often employed for the production of this compound, enhancing reaction efficiency and safety by allowing continuous production processes .

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid has a wide range of applications across various fields:

- Organic Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

- Biological Research: The compound is utilized in studies involving enzyme inhibition and the development of boron-containing drugs.

- Industrial

The interaction studies involving (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid focus on its ability to bind with diols and other nucleophiles. This property is harnessed in enzyme inhibition assays where the reversible covalent bond formation can be exploited to study enzyme kinetics and mechanisms. Additionally, its interactions with biological targets are being explored for potential therapeutic applications .

Several compounds share structural similarities with (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid | Contains diethyl instead of tert-butyl group | |

| 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid | Methyl substitution affects reactivity | |

| 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid | Isopropyl group alters steric properties |

These compounds exhibit variations in their substituents that influence their chemical reactivity and biological activity, highlighting the unique characteristics of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid within this class of organoboron compounds .